4-Methoxy-3-(trifluoromethyl)phenacyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

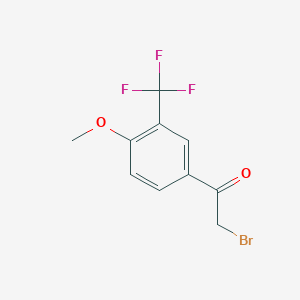

4-Methoxy-3-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C10H8BrF3O2 and a molecular weight of 297.07 g/mol . It is also known by its IUPAC name, 2-bromo-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone . This compound is typically used in research settings and is known for its unique chemical properties.

Preparation Methods

The synthesis of 4-Methoxy-3-(trifluoromethyl)phenacyl bromide involves several steps. One common method includes the bromination of 4-methoxy-3-(trifluoromethyl)acetophenone. The reaction is typically carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions often involve maintaining a low temperature to prevent side reactions and ensure high yield.

Chemical Reactions Analysis

4-Methoxy-3-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

4-Methoxy-3-(trifluoromethyl)phenacyl bromide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(trifluoromethyl)phenacyl bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom in the compound is highly reactive and can be easily replaced by nucleophiles, making it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

4-Methoxy-3-(trifluoromethyl)phenacyl bromide can be compared to similar compounds such as:

2-Bromo-4’-methoxyacetophenone: Lacks the trifluoromethyl group, resulting in different reactivity and stability.

4-Methoxy-3-(trifluoromethyl)benzoyl chloride: Contains a chloride instead of a bromide, leading to different chemical properties and applications.

The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences the compound’s reactivity and stability, making it more versatile in various chemical reactions .

Biological Activity

4-Methoxy-3-(trifluoromethyl)phenacyl bromide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its trifluoromethyl and methoxy substituents on a phenacyl structure, is being investigated for various pharmacological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of enzyme activity critical for bacterial survival.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies involving various cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549), have demonstrated that this compound effectively induces apoptosis in cancer cells.

Case Study: MCF-7 Cell Line

In a study assessing the cytotoxic effects on MCF-7 cells, the following results were obtained:

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 10 | 85 | - |

| 25 | 60 | - |

| 50 | 30 | - |

| 100 | 10 | 45 |

The IC50 value indicates that at a concentration of 45 µM, the compound significantly reduces cell viability, suggesting potent anticancer activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cells, the compound may disrupt metabolic pathways or induce oxidative stress leading to cell death.

Properties

IUPAC Name |

2-bromo-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-16-9-3-2-6(8(15)5-11)4-7(9)10(12,13)14/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQADSVCNKYKRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CBr)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.